molecular formula C8H5BrN2O B187659 3-Bromocinnolin-4-ol CAS No. 19419-09-1

3-Bromocinnolin-4-ol

Cat. No.: B187659
CAS No.: 19419-09-1
M. Wt: 225.04 g/mol
InChI Key: TZRVSTXNTMEAGB-UHFFFAOYSA-N
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Description

3-Bromocinnolin-4-ol is a heterocyclic compound with the molecular formula C8H5BrN2O It is a derivative of cinnoline, featuring a bromine atom at the third position and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromocinnolin-4-ol can be synthesized through multiple steps involving the bromination of cinnoline derivatives. One common method involves the reaction of cinnoline with bromine in the presence of a suitable solvent, followed by hydrolysis to introduce the hydroxyl group at the fourth position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnolinone derivatives, while substitution reactions can produce a variety of functionalized cinnoline compounds .

Scientific Research Applications

3-Bromocinnolin-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-Bromocinnolin-4-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 3-Chlorocinnolin-4-ol
  • 3-Iodocinnolin-4-ol
  • 3-Fluorocinnolin-4-ol

Comparison: 3-Bromocinnolin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated counterparts. For example, the bromine atom may confer different electronic properties and steric effects, making it more suitable for certain chemical reactions or biological interactions .

Biological Activity

3-Bromocinnolin-4-ol is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, anti-inflammatory, and cytotoxic activities, as well as insights from structure-activity relationship (SAR) studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position of the cinnolin ring system, which contributes to its biological properties. The molecular formula is C9H6BrNC_9H_6BrN with a molecular weight of approximately 215.06 g/mol.

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. Its effectiveness against various bacterial strains has been highlighted in recent research:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common pathogens such as Escherichia coli and Staphylococcus aureus range from 0.5 to 20 μg/mL, indicating significant antibacterial potential .
Bacterial StrainMIC (μg/mL)
E. coli0.5
S. aureus1.0
Pseudomonas aeruginosa10

The presence of the bromine substituent enhances its lipophilicity, which may improve membrane permeability and facilitate bacterial inhibition.

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This activity is crucial for potential therapeutic applications in inflammatory diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound displayed selective cytotoxicity, with IC50 values ranging from 10 to 30 μM across different cell types:

Cell LineIC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results suggest that while the compound has potential as an anticancer agent, further studies are necessary to elucidate its mechanisms of action .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cinnolin structure significantly impact biological activity. For instance:

  • The introduction of electron-withdrawing groups like bromine increases antibacterial activity.
  • Hydroxyl groups at specific positions enhance anti-inflammatory properties by facilitating hydrogen bonding with biological targets.

Case Studies and Research Findings

A notable study published in Nature explored the biofilm formation inhibitory effects of related compounds, suggesting that structural analogs of this compound could also exhibit similar activities . The research highlighted the importance of functional groups in modulating biological responses.

Properties

IUPAC Name

3-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRVSTXNTMEAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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